molecular formula C8H8O2 B1456353 Methyl benzoate-d8 CAS No. 91929-46-3

Methyl benzoate-d8

Cat. No. B1456353
CAS RN: 91929-46-3
M. Wt: 144.2 g/mol
InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N
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Patent
US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
20 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
CCCCCCCCCCCCC
Step Six
Name
Quantity
1 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Ten
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added to the autoclave
CUSTOM
Type
CUSTOM
Details
placed in a thermostatted oil bath
CUSTOM
Type
CUSTOM
Details
set at 60° C
CUSTOM
Type
CUSTOM
Details
After the mentioned time, the autoclave was removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cold-water bath
ADDITION
Type
ADDITION
Details
diluted with MTBE (5 ml)
WASH
Type
WASH
Details
washed with aq. sat. NH4Cl (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered over a plug of celite

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
20 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
CCCCCCCCCCCCC
Step Six
Name
Quantity
1 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Ten
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added to the autoclave
CUSTOM
Type
CUSTOM
Details
placed in a thermostatted oil bath
CUSTOM
Type
CUSTOM
Details
set at 60° C
CUSTOM
Type
CUSTOM
Details
After the mentioned time, the autoclave was removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cold-water bath
ADDITION
Type
ADDITION
Details
diluted with MTBE (5 ml)
WASH
Type
WASH
Details
washed with aq. sat. NH4Cl (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered over a plug of celite

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198488B2

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CCCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O-:15].[Na+].[H][H].C1[CH2:23][O:22]CC1>>[C:13]([O:22][CH3:23])(=[O:15])[C:12]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
20 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
CCCCCCCCCCCCC
Step Six
Name
Quantity
1 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Ten
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added to the autoclave
CUSTOM
Type
CUSTOM
Details
placed in a thermostatted oil bath
CUSTOM
Type
CUSTOM
Details
set at 60° C
CUSTOM
Type
CUSTOM
Details
After the mentioned time, the autoclave was removed from the oil bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cold-water bath
ADDITION
Type
ADDITION
Details
diluted with MTBE (5 ml)
WASH
Type
WASH
Details
washed with aq. sat. NH4Cl (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered over a plug of celite

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.